Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate
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Overview
Description
Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate is a complex organic compound that features a thiazole ring, a biphenyl group, and an ethyl ester functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the thiazole derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate undergoes various chemical reactions, including:
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated biphenyls.
Scientific Research Applications
Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Similar structure but lacks the biphenyl group.
2-(2-Benzothiazolyl)acetate: Contains a benzothiazole ring instead of a thiazole ring.
Imidazole Derivatives: Share similar heterocyclic structures but differ in nitrogen positioning and biological activities.
Uniqueness
Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate is unique due to the presence of both a biphenyl group and a thiazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4-phenylanilino)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-18(22)12-17-13-20-19(24-17)21-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,20,21) |
InChI Key |
WUFJZDFMHOMWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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